molecular formula C23H24ClN3O3 B1139217 Usp7-IN-1 CAS No. 1381291-36-6

Usp7-IN-1

Cat. No. B1139217
CAS RN: 1381291-36-6
M. Wt: 425.91
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Usp7-IN-1 is a selective and reversible inhibitor of ubiquitin-specific protease 7 (USP7), with an IC50 of 77 μM . It can be used for the research of cancer .


Molecular Structure Analysis

The molecular structure of “1, 2-dibromobenzene” was optimized to improve the binding effect of the protein . The results of molecular docking and molecular dynamics simulation analysis showed that compound 1008-1 maintained a stable conformation with the target protein .


Chemical Reactions Analysis

USP7 increases YAP stability under increased serine conditions by regulating deubiquitination . P217564 selectively targets the catalytic cleft of USP7 and modifies its active site cysteine (C223) by forming a covalent adduct .


Physical And Chemical Properties Analysis

The molecular weight of Usp7-IN-1 is 425.91 . It has a chemical formula of C23H24ClN3O3 .

Scientific Research Applications

  • Role in Cancer Treatment :

    • USP7 is involved in modulating the levels of multiple proteins, including tumor suppressors and transcription factors. Its abnormal expression in various malignant tumors suggests its potential as a promising drug target for cancer therapy (Oliveira, Guedes, & Salvador, 2022).
    • Novel USP7 inhibitors are under development, focusing on their roles in stabilizing tumor suppressor proteins and inducing apoptosis in cancer cell lines (Weinstock et al., 2012).
  • Impact on Oncogenic Pathways and Immune Disorders :

    • USP7 plays a critical role in various oncogenic pathways and affects the patient's immune response to tumors. This makes USP7 inhibitors a potential therapeutic option in oncology and immuno-oncology therapies (Wu et al., 2017).
  • Involvement in Viral Infections :

    • USP7 is identified as a key regulator in the p53-mdm2 pathway, which is targeted by viral proteins like the Epstein-Barr nuclear antigen 1, implying its role in cellular immortalization typical of Epstein-Barr virus latent infection (Holowaty & Frappier, 2004).
  • Drug Development and Structural Studies :

    • Research has been conducted on the structure-guided development of USP7 inhibitors, using high-resolution cocrystallography and rational design (O'Dowd et al., 2018).
    • Studies include the characterization of USP7 inhibitors, exploring their binding modes and the structural basis for the development of potent anti-cancer therapeutics (Pozhidaeva et al., 2017).
  • Computational Approaches in Inhibitor Discovery :

    • An integrated computational approach combining pharmacophore modeling and molecular docking has been used to identify potential USP7 inhibitors as cancer therapeutics (Kanan et al., 2020).

Mechanism of Action

USP7 is a deubiquitinase that regulates the levels of several proteins with roles in cancer development and antitumor immunity. USP7 stabilizes MDM2, the oncogenic E3 ubiquitin ligase that promotes proteasomal degradation of the tumor suppressor, p53 . Small-molecule inhibitors of USP7 with varying potency and selectivity have been developed and are cytotoxic to TP53 wild-type tumor cells in vitro and in vivo .

Safety and Hazards

The safety data sheet for Usp7-IN-1 suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental release, it’s recommended to avoid letting the chemical enter drains .

properties

IUPAC Name

7-chloro-3-[[4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl]methyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3/c24-18-7-8-19-20(14-18)25-16-27(22(19)29)15-23(30)10-12-26(13-11-23)21(28)9-6-17-4-2-1-3-5-17/h1-5,7-8,14,16,30H,6,9-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITWIBXKKHFDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN2C=NC3=C(C2=O)C=CC(=C3)Cl)O)C(=O)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Usp7-IN-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.